Cas no 1004852-94-1 (4-fluoro-4-4-(trifluoromethyl)phenylpiperidine)

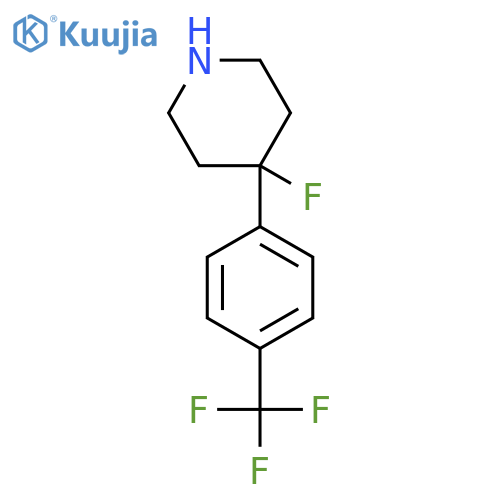

1004852-94-1 structure

商品名:4-fluoro-4-4-(trifluoromethyl)phenylpiperidine

CAS番号:1004852-94-1

MF:C12H13F4N

メガワット:247.231937170029

MDL:MFCD25908415

CID:5249508

PubChem ID:69230880

4-fluoro-4-4-(trifluoromethyl)phenylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine

- Piperidine, 4-fluoro-4-[4-(trifluoromethyl)phenyl]-

- 4-fluoro-4-4-(trifluoromethyl)phenylpiperidine

-

- MDL: MFCD25908415

- インチ: 1S/C12H13F4N/c13-11(5-7-17-8-6-11)9-1-3-10(4-2-9)12(14,15)16/h1-4,17H,5-8H2

- InChIKey: JDATYRUEWLDWEM-UHFFFAOYSA-N

- ほほえんだ: FC1(C2C=CC(C(F)(F)F)=CC=2)CCNCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 250

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 12

4-fluoro-4-4-(trifluoromethyl)phenylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-201027-0.25g |

4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |

1004852-94-1 | 0.25g |

$1078.0 | 2023-09-16 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00994125-1g |

4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |

1004852-94-1 | 95% | 1g |

¥5873.0 | 2023-04-06 | |

| Enamine | EN300-201027-0.5g |

4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |

1004852-94-1 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-201027-2.5g |

4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |

1004852-94-1 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-201027-10.0g |

4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |

1004852-94-1 | 10.0g |

$5037.0 | 2023-03-01 | ||

| Enamine | EN300-201027-5g |

4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |

1004852-94-1 | 5g |

$3396.0 | 2023-09-16 | ||

| Enamine | EN300-201027-1g |

4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |

1004852-94-1 | 1g |

$1172.0 | 2023-09-16 | ||

| Enamine | EN300-201027-5.0g |

4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |

1004852-94-1 | 5.0g |

$3396.0 | 2023-03-01 | ||

| Enamine | EN300-201027-0.1g |

4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |

1004852-94-1 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-201027-1.0g |

4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |

1004852-94-1 | 1g |

$0.0 | 2023-06-08 |

4-fluoro-4-4-(trifluoromethyl)phenylpiperidine 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1004852-94-1 (4-fluoro-4-4-(trifluoromethyl)phenylpiperidine) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量